molecular formula C16H20N4O6S B2620188 methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1239486-42-0

methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2620188
CAS No.: 1239486-42-0
M. Wt: 396.42
InChI Key: TXMFYNLCPDZNIE-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonamide-linked piperazine moiety substituted with a furan-2-carbonyl group. Its structure includes:

  • A 1H-pyrazole core with an ethyl group at position 3 and a methyl carboxylate ester at position 4.
  • A sulfonyl group at position 5 connecting to a piperazine ring, which is further functionalized with a furan-2-carbonyl substituent.

Properties

IUPAC Name

methyl 5-ethyl-3-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S/c1-3-11-13(16(22)25-2)14(18-17-11)27(23,24)20-8-6-19(7-9-20)15(21)12-5-4-10-26-12/h4-5,10H,3,6-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMFYNLCPDZNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride reagent.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Furan-2-carbonyl group addition: This step involves the acylation of the piperazine nitrogen with furan-2-carbonyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a. Pyrazole vs. Quinoline (): Compounds C1–C7 in feature a quinoline core linked to piperazine via a carbonyl group, whereas the target compound utilizes a pyrazole core. Key implications:

  • Electronic Properties: Pyrazole’s aromaticity and tautomerism may enhance hydrogen-bonding interactions compared to quinoline’s fused aromatic system.
  • Steric Effects: The smaller pyrazole core may allow greater conformational flexibility than the planar quinoline.

b. Pyrazole vs. Pyrazoline (): describes 4,5-dihydro-1H-pyrazoline derivatives (partially saturated pyrazole rings).

Substituent and Functional Group Analysis
Feature Target Compound (C1–C7) (Pyrazolines)
Core Structure 1H-pyrazole Quinoline 4,5-dihydro-1H-pyrazoline
Key Substituent Sulfonyl-linked piperazine with furan-2-carbonyl Carbonyl-linked piperazine with aryl groups (e.g., bromo, CF3) Carbaldehyde, acetyl, or propanone groups
Functional Groups Methyl carboxylate, sulfonamide, furan Benzoate ester, carbonyl, halogenated aryl Aldehyde, ketone, halogenated aryl
Electron Effects Sulfonyl (strongly electron-withdrawing), ester (moderately electron-withdrawing) Carbonyl (electron-withdrawing), halogens (variable effects) Aldehyde/ketone (electron-withdrawing), halogens
Potential Solubility Moderate (polar sulfonamide and ester) Low (bulky aryl groups dominate) Low to moderate (depends on substituents)

Key Observations :

  • The sulfonyl-piperazine-furan motif in the target compound introduces a unique combination of hydrogen-bond acceptors (sulfonyl oxygen, furan oxygen) absent in ’s aryl-substituted quinolines. This could enhance binding to polar biological targets.
  • Compared to ’s pyrazolines, the target’s ester group may improve metabolic stability over aldehyde/ketone functionalities, which are prone to oxidation or reduction .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Functional Groups Potential Properties
Target Compound 1H-pyrazole Sulfonyl-piperazine-furan, ethyl, methyl ester Sulfonamide, ester, furan Moderate solubility, hydrogen-bonding
(C1–C7) Quinoline Carbonyl-piperazine-aryl (e.g., Br, CF3) Benzoate ester, carbonyl Low solubility, high thermal stability
(1–4) Dihydro-pyrazole 4-Fluorophenyl, carbaldehyde/acetyl Aldehyde, ketone, halogen Variable reactivity, moderate stability

Biological Activity

Methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate, with the CAS number 1239486-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O6SC_{16}H_{20}N_{4}O_{6}S with a molecular weight of 396.4 g/mol. The compound features a pyrazole core substituted with various functional groups that may contribute to its biological properties.

PropertyValue
CAS Number1239486-42-0
Molecular FormulaC16H20N4O6S
Molecular Weight396.4 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. In vitro assays have shown IC50 values ranging from 25 to 50 μM against various cancer cell lines, suggesting a moderate to potent anticancer effect depending on the specific structural modifications made to the pyrazole core .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Preliminary studies indicate that derivatives of this compound have exhibited minimum inhibitory concentration (MIC) values in the range of 20–40 µM against resistant strains of bacteria . Such findings highlight the importance of further exploring its application in treating bacterial infections.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer activity.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways has been suggested for related structures.

Study on Anticancer Effects

In a controlled study, researchers investigated the effects of methyl 3-ethyl derivatives on MCF7 breast cancer cells. Results indicated that treatment led to a significant reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells at higher concentrations .

Antibacterial Efficacy Assessment

A comparative study evaluated the antibacterial efficacy of methyl 3-ethyl derivatives against standard antibiotic treatments. The results showed that certain derivatives possessed comparable or superior activity against multi-drug resistant strains, emphasizing their potential as alternative therapeutic agents .

Q & A

Basic: What synthetic strategies are effective for introducing the sulfonyl-piperazine moiety in pyrazole carboxylates?

Methodological Answer:
The sulfonyl-piperazine group can be introduced via a multi-step process:

Sulfonylation : React the pyrazole core with a sulfonyl chloride derivative (e.g., 4-(furan-2-carbonyl)piperazine-1-sulfonyl chloride) in anhydrous DMF or THF under nitrogen, using a base like triethylamine to neutralize HCl byproducts .

Coupling : Optimize reaction conditions (e.g., 0–5°C for 1–2 hours, followed by room temperature stirring) to prevent over-sulfonylation.

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Yields for analogous reactions range from 60–85% depending on steric hindrance .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/13C-NMR : Assign signals using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The sulfonyl group deshields adjacent protons (e.g., pyrazole C-5 proton appears downfield at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ expected at m/z ~508) and fragment patterns (e.g., loss of furan-carbonyl group) .

Advanced: How does the furan-2-carbonyl substituent on piperazine influence bioactivity compared to other aryl groups?

Methodological Answer:

  • Solubility : The furan ring enhances hydrophilicity compared to phenyl groups, improving aqueous solubility (logP reduction by ~0.5 units) .
  • Receptor Binding : Docking studies suggest the furan oxygen forms hydrogen bonds with residues in enzyme active sites (e.g., COX-2), whereas fluorophenyl groups (as in ) rely on hydrophobic interactions .
  • Metabolic Stability : Furan derivatives may undergo oxidative metabolism via CYP450, necessitating stability assays in liver microsomes .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate permeability (Caco-2 > 5 nm/s), plasma protein binding (PPB < 90%), and CYP inhibition (e.g., CYP3A4).
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., 100 ns MD runs in GROMACS) to assess binding stability of the sulfonyl-piperazine moiety .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and degradation pathways .

Basic: What purity validation methods are recommended for this compound?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm. Target ≥98% purity, as in studies of ethyl pyrazole carboxylates .
  • Elemental Analysis : Ensure C, H, N, S values align with theoretical calculations (e.g., C: 52.8%, H: 4.8%, N: 13.7%) .
  • TLC Monitoring : Employ silica plates (ethyl acetate:hexane 3:7) to track reaction progress and detect byproducts .

Advanced: How to design dose-response studies for evaluating anti-inflammatory activity?

Methodological Answer:

  • In Vitro Assays : Test COX-1/COX-2 inhibition (IC₅₀) using ELISA kits, with indomethacin as a positive control. Include concentrations from 1 nM–100 µM .
  • In Vivo Models : Use carrageenan-induced paw edema in rats (oral dosing: 10–100 mg/kg). Measure edema reduction at 3–6 hours post-administration .
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ and compare with reference drugs. Note contradictions in activity trends between enzyme assays and animal models .

Advanced: How to address discrepancies in reported bioactivity data for structurally similar pyrazole derivatives?

Methodological Answer:

  • Structural Comparisons : Use X-ray crystallography (as in ) to confirm stereochemistry, which may explain variance in IC₅₀ values.
  • Assay Conditions : Re-evaluate buffer pH (e.g., pH 7.4 vs. 6.5) and co-solvents (DMSO vs. ethanol), which affect compound stability .
  • Meta-Analysis : Pool data from multiple studies (e.g., ) and perform multivariate regression to identify critical substituents (e.g., sulfonyl vs. methylsulfanyl groups) .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .
  • Long-Term Stability : Monitor via HPLC every 6 months; degradation products (e.g., free carboxylic acid) should remain <2% .

Advanced: What strategies improve metabolic stability of the furan-piperazine moiety?

Methodological Answer:

  • Isotere Replacement : Substitute furan with thiophene (lower CYP-mediated oxidation) or pyridine (enhanced π-stacking) .
  • Prodrug Design : Mask the carboxylate as an ethyl ester (improved membrane permeability) with in vivo esterase activation .
  • Microsomal Studies : Incubate with rat/human liver microsomes (1 mg/mL, NADPH regeneration system) to identify major metabolites via LC-MS/MS .

Advanced: How to analyze regioselectivity challenges in pyrazole sulfonylation reactions?

Methodological Answer:

  • Computational Modeling : Use DFT (B3LYP/6-31G*) to compare activation energies for sulfonylation at C-5 vs. C-3 positions.
  • Steric Maps : Generate electrostatic potential surfaces (MEP) to predict nucleophilic attack sites .
  • Experimental Screening : Test directing groups (e.g., nitro or amino substituents) to bias sulfonylation toward C-5, as seen in .

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